(R)-2-amino-2-(4-hydroxyphenyl)acetamide

Penicillin acylase kinetics Substrate specificity β-Lactam synthesis

(R)-2-amino-2-(4-hydroxyphenyl)acetamide (CAS 54397-23-8), also known as D-p-hydroxyphenylglycinamide (D-HPGA), is a chiral amino acid amide derivative classified as a key activated side-chain donor in the semi-synthetic β-lactam antibiotic industry. Its D-configuration is strictly required for enzymatic coupling reactions, and the amide functionality renders it a kinetically preferred substrate over the corresponding acid or ester for penicillin acylases in aqueous synthesis.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 54397-23-8
Cat. No. B107148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-amino-2-(4-hydroxyphenyl)acetamide
CAS54397-23-8
Synonyms(αR)-α-Amino-4-hydroxybenzeneacetamide;  (R)-α-Amino-4-hydroxybenzeneacetamide;  4-Hydroxy-(R)-phenylglycinamide;  D-α-Amino-p-hydroxyphenylacetamide
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(C(=O)N)N)O
InChIInChI=1S/C8H10N2O2/c9-7(8(10)12)5-1-3-6(11)4-2-5/h1-4,7,11H,9H2,(H2,10,12)/t7-/m1/s1
InChIKeyWQFROZWIRZWMFE-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: Acquiring (R)-2-amino-2-(4-hydroxyphenyl)acetamide CAS 54397-23-8 for β-Lactam Synthesis and Impurity Standards


(R)-2-amino-2-(4-hydroxyphenyl)acetamide (CAS 54397-23-8), also known as D-p-hydroxyphenylglycinamide (D-HPGA), is a chiral amino acid amide derivative classified as a key activated side-chain donor in the semi-synthetic β-lactam antibiotic industry. Its D-configuration is strictly required for enzymatic coupling reactions, and the amide functionality renders it a kinetically preferred substrate over the corresponding acid or ester for penicillin acylases in aqueous synthesis [1]. It is also a fully characterized reference standard for regulatory impurity profiling of amoxicillin and related penicillins [2].

Why Racemic or Alternative Side-Chain Analogs Cannot Replace D-p-Hydroxyphenylglycinamide in Industrial Selection


Substituting the (R)-enantiomer with the racemic mixture, the (S)-enantiomer, or the corresponding acid (D-4-hydroxyphenylglycine) directly undermines reaction efficiency and regulatory compliance. Penicillin acylases exhibit strict stereospecificity, with the S1-subsite specific for the (R)-enantiomer [1], meaning the (S)-enantiomer acts as an inert contaminant or competitive inhibitor. The carboxylic acid analog lacks the amide leaving group, drastically reducing the synthesis/hydrolysis (S/H) ratio in kinetically controlled synthesis, while the methyl ester analog introduces methanol as a byproduct, complicating purification [2]. Quantitative evidence below demonstrates that only the (R)-amide form delivers the process metrics—substrate affinity, supersaturation stability, and product conversion—required for targeted procurement in antibiotic manufacturing and analytical method validation.

Quantitative Head-to-Head Evidence for (R)-2-amino-2-(4-hydroxyphenyl)acetamide vs. Closest Analogs


D-HPGA Provides Higher Substrate Affinity for Penicillin G Acylase Compared to Phenylglycine Amide

In a direct head-to-head comparison of acyl donor substrates for penicillin G acylase from an uncultured Gammaproteobacteria at pH 7.0 and 30°C, D-4-hydroxyphenylglycine amide (D-HPGA) exhibited a Michaelis constant (KM) of 9.1 mM, whereas D-phenylglycine amide (D-PGA, the de-hydroxylated analog) exhibited a KM of 30 mM [1]. This represents a 3.3-fold higher apparent binding affinity for D-HPGA. The lower KM translates to a higher enzyme-substrate affinity, enabling efficient operation at lower acyl donor concentrations in industrial fed-batch processes.

Penicillin acylase kinetics Substrate specificity β-Lactam synthesis

Supersaturated D-HPGA Solutions Improve Antibiotic Synthesis/Hydrolysis Ratio Up to Threefold vs. Heterogeneous Systems

Youshko et al. (2004) demonstrated that using D-p-hydroxyphenylglycine amide (D-HPGA) in kinetically supersaturated homogeneous solution, rather than the conventional heterogeneous 'aqueous solution–precipitate' system, increased the synthesis/hydrolysis (S/H) ratio up to 3-fold and improved the maximum antibiotic nucleus conversion by up to 14% [1]. Specifically, stable supersaturated solutions of D-HPGA were prepared and used for the enzymatic synthesis of amoxicillin. The higher S/H ratio directly reflects reduced undesired hydrolysis of the acyl donor and the product, a critical differentiator not achievable with the less soluble carboxylic acid analog (D-4-hydroxyphenylglycine), which requires heterogeneous suspension due to its lower solubility profile.

Kinetic substrate supersaturation Amoxicillin synthesis Synthesis/Hydrolysis ratio

Penicillin Amidase Displays Strong (R)-Enantiomer Preference with Stereoselectivity Modulated by Temperature

Kasche et al. (1996) established that penicillin amidase (EC 3.5.1.11) from E. coli possesses an R-specific S1 binding subsite, resulting in selective hydrolysis and synthesis activity toward (R)-configured phenylglycine amides including (R)-p-hydroxyphenylglycinamide, while the (S)-enantiomer is essentially unreactive. The stereoselectivity ratio decreased nearly one order of magnitude (from ~10:1 to ~1:1) as temperature increased from 5°C to 45°C [1]. This temperature-dependent chiral discrimination means that at physiological or ambient process temperatures, the (R)-form is kinetically distinguished from the (S)-form by roughly 10-fold. Any substitution with racemic material would, at a minimum, halve the effective substrate concentration and introduce an unreactive contaminant burden.

Enzyme stereoselectivity Chiral specificity Penicillin amidase

D-HPGA as a Defined Amoxicillin Impurity Standard Possesses Differentiated Physical and Stability Properties vs. the Parent Acid

When used as an amoxicillin impurity reference standard (Amoxicillin Impurity 1), D-p-hydroxyphenylglycinamide is characterized by a melting point of 189–191°C , which is significantly lower than the parent acid D-4-hydroxyphenylglycine (reported decomposition at ~240°C for the amino acid ), reflecting the absence of the zwitterionic carboxylic acid character. Additionally, D-HPGA is specifically classified as hygroscopic and requires storage at -20°C under inert atmosphere , whereas the free acid is typically stored at +5°C to room temperature without special hygroscopicity considerations. The distinct thermal and hygroscopic profile of the amide demands differentiated handling protocols during procurement, method validation, and stability studies compared to the acid analog commonly encountered in the same synthetic pathway.

Chiral impurity standard Amoxicillin impurity Stability and storage

D-HPGA Enables >94% Amoxicillin Yield in Fed-Batch PGA-Catalyzed Synthesis, Outperforming Alternative Activated Donors

In a poly-lysine supported cross-linked enzyme aggregate (CLEA) system of penicillin G acylase, using D-p-hydroxyphenylglycinamide (D-HPGA) as the acyl donor fed in batch mode at a D-HPGME/6-APA ratio of 1.2:1 (240 mM / 200 mM), an amoxicillin yield exceeding 94% was achieved [1]. Critically, this yield was obtained using the amide (D-HPGA), while many industrial benchmarks rely on the corresponding methyl ester (D-HPGME), which produces methanol as a leaving group requiring subsequent removal and environmental management. The amide offers an atom-economic alternative, generating ammonia rather than methanol [2]. The demonstrated operational stability and high conversion with D-HPGA CLEAs provide a quantifiable performance benchmark that alternative activated donors or the free acid cannot match under identical conditions.

Fed-batch enzymatic synthesis Amoxicillin yield Cross-linked enzyme aggregates (CLEA)

Application Scenarios Where (R)-2-amino-2-(4-hydroxyphenyl)acetamide Procurement Is Quantitatively Justified


Industrial Enzymatic Synthesis of Amoxicillin via Supersaturated D-HPGA Feed

Procurement of (R)-2-amino-2-(4-hydroxyphenyl)acetamide with specified purity (≥98% by GC) enables the preparation of kinetically supersaturated homogeneous acyl donor solutions, which increase the S/H ratio up to 3-fold and antibiotic nucleus conversion by up to 14% compared to heterogeneous suspension processes [1]. This scenario requires the compound's specific amide functionality and (R)-configuration, as demonstrated by Kasche et al. (1996) [2] and Youshko et al. (2004) [1].

Reference Standard for Amoxicillin Impurity Profiling in ANDA/QC Laboratories

As Amoxicillin Impurity 1, (R)-2-amino-2-(4-hydroxyphenyl)acetamide is an essential reference standard for developing chromatographic methods (HPLC/LC-MS) to detect the 3-(4-Hydroxyphenyl)-2(1H)-pyrazinone degradation pathway . Procurement must include a Certificate of Analysis documenting the distinct melting point of 189–191°C and specified hygroscopicity-driven storage conditions (-20°C, inert atmosphere) to ensure compliance with regulatory guidances for ANDA submissions and commercial production QC.

Biocatalyst Engineering Studies Probing Penicillin Acylase Substrate Specificity

The differentiated KM (9.1 mM) and temperature-dependent stereoselectivity ratio (approximately 10:1 R-preference at 5°C dropping to ~1:1 at 45°C) position D-HPGA as a quantitative probe substrate for kinetic characterization of wild-type and mutant penicillin acylases [2][3]. Researchers procuring this compound for enzyme engineering studies require exact enantiomeric purity to accurately measure kcat/KM ratios and assess mutations affecting the S1-subsite's hydrophobic pocket, as described by Alkema et al. (2002) [4].

Green Chemistry Amoxicillin Production with Benign Ammonia Leaving Group

Industrial procurement of D-HPGA instead of the methyl ester (D-HPGME) for amoxicillin synthesis eliminates methanol byproduct formation and simplifies downstream purification, while achieving >94% yield in CLEA-immobilized fed-batch processes [5]. This application scenario is directly supported by the enzyme's preferential binding to the amide over the ester, the benign NH3 leaving group, and the atom-economic advantages quantified in the enzymatic coupling pathway described in US Patent 4260684 [6].

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